molecular formula C5H4ClFN2 B15057206 3-Chloro-4-fluoropyridin-2-amine

3-Chloro-4-fluoropyridin-2-amine

Cat. No.: B15057206
M. Wt: 146.55 g/mol
InChI Key: HPJSYKLDUQRMFG-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoropyridin-2-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate at elevated temperatures . Another method involves the use of 4-fluoropyridine-2-amide, which is treated with sodium hypochlorite solution and subsequently extracted with dichloromethane to yield the desired product .

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoropyridin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoropyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization: It can undergo cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide and palladium on carbon (Pd/C) are commonly used.

    Oxidation: Oxidizing agents like sodium hypochlorite can be employed.

    Reduction: Reducing agents such as ammonium formate are used in the presence of catalysts like Pd/C.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-fluoropyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoropyridin-3-amine
  • 3-Chloro-2-fluoropyridin-4-amine
  • 4-Chloro-2-fluoropyridin-3-amine

Uniqueness

3-Chloro-4-fluoropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H4ClFN2

Molecular Weight

146.55 g/mol

IUPAC Name

3-chloro-4-fluoropyridin-2-amine

InChI

InChI=1S/C5H4ClFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9)

InChI Key

HPJSYKLDUQRMFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Cl)N

Origin of Product

United States

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